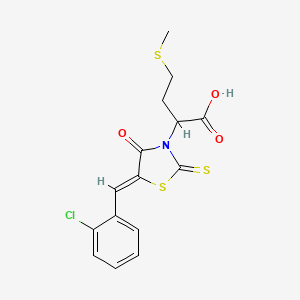

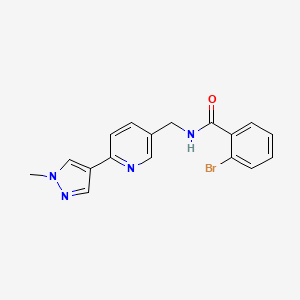

![molecular formula C22H22N4O3S B2554829 1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013805-09-8](/img/structure/B2554829.png)

1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains a benzothiazole moiety . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various fields due to their diverse biological activities .

Aplicaciones Científicas De Investigación

Luminescent Materials

The compound has been used as a luminescent material in organic light-emitting diodes (OLEDs). It has been observed to exhibit strong emission and low turn-on voltage (3.9-4.8 V). The performance of the OLEDs based on this compound was found to be superior to that of the ligand .

Excited State Hydrogen Bond and Proton Transfer Studies

The compound has been used in studies investigating excited state hydrogen bond and proton transfer effects. These studies have provided insights into how solvent polarity affects these processes .

Protein Tyrosine Phosphatase 1B Inhibitors

The compound has been used in the design, synthesis, and evaluation of acetamidobenzoic acid derivatives as a novel class of protein tyrosine phosphatase 1B inhibitors. These inhibitors have therapeutic potential for Type II diabetes .

Antioxidant Activities

The compound has been used in antioxidant activities performed by adopting a DPPH radical assay .

Enzyme Inhibition

The compound has been used in in vitro enzyme inhibition assays to investigate their enzyme inhibitory potential against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis .

Mode of Action

It’s known that similar compounds can inhibit tyrosinase activity, thereby reducing melanin levels .

Biochemical Pathways

Inhibition of tyrosinase would affect the melanin synthesis pathway .

Result of Action

Similar compounds have been shown to effectively inhibit tyrosinase activity and reduce melanin levels .

Action Environment

It’s known that solvent effects can influence the excited-state hydrogen bonds and proton transfers of similar compounds .

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-13(2)17-12-16(21(27)23-14-9-10-18(28-3)19(11-14)29-4)25-26(17)22-24-15-7-5-6-8-20(15)30-22/h5-13H,1-4H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWZMUOUXBBELK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

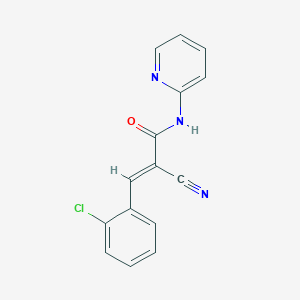

![Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2554755.png)

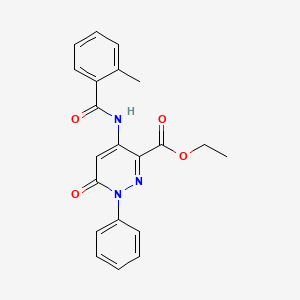

![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2554757.png)

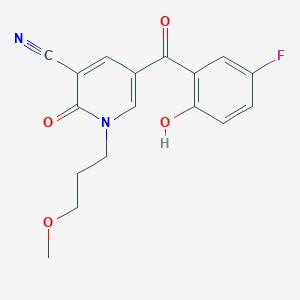

![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2554761.png)

![N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2554764.png)

![3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B2554766.png)